REACTION_CXSMILES
|
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Al+3:22].S([O-])([O-])(=O)=O.S([O-])([O-])(=O)=O.[Al+3].[OH:34][C:35]1[CH:36]=[CH:37][CH:38]=[C:39]2[C:44]=1[N:43]=[CH:42][CH:41]=[CH:40]2.[OH-].[Na+]>O>[CH:37]1[CH:36]=[C:35]([O-:34])[C:44]2[N:43]=[CH:42][CH:41]=[CH:40][C:39]=2[CH:38]=1.[CH:37]1[CH:36]=[C:35]([O-:34])[C:44]2[N:43]=[CH:42][CH:41]=[CH:40][C:39]=2[CH:38]=1.[CH:37]1[CH:36]=[C:35]([O-:34])[C:44]2[N:43]=[CH:42][CH:41]=[CH:40][C:39]=2[CH:38]=1.[Al+3:22] |f:0.1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16.17.18.19.20,22.23,25.26.27.28|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aluminum sulfate hexadecahydrate
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Al+3].S(=O)(=O)([O-])[O-].S(=O)(=O)([O-])[O-].[Al+3]
|
Name
|
|
Quantity
|
35 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
93 g
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
Alq3
|
Type
|
product
|
Smiles
|
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Al+3]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: CALCULATEDPERCENTYIELD | 197.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |